![molecular formula C15H12N4O6 B2539911 (Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide CAS No. 1431844-98-2](/img/structure/B2539911.png)
(Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide
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Description
(Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide, also known as MNBDH, is a hydrazide derivative that has been extensively studied for its potential applications in scientific research. MNBDH is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 326.27 g/mol. This compound has been shown to possess a range of interesting properties that make it a valuable tool for researchers in various fields.
Scientific Research Applications
Synthesis and Structure Elucidation
(Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide has been synthesized and characterized, indicating the importance of structural elucidation in the development of new compounds. For example, a related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized and its structure confirmed by various spectroscopic methods, emphasizing the significance of accurate structural analysis in chemical synthesis (Alotaibi et al., 2018).
Antibacterial Activities
Similar compounds to (Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide have been studied for their antibacterial properties. For instance, compounds like 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide demonstrated significant antibacterial activities, suggesting potential applications in addressing bacterial infections (Hu et al., 2015).
Applications in Chemosensors
Compounds structurally related to (Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide have been used in developing chemosensors. For example, a study on an optically active hydrazide derivative demonstrated its ability to sense Zn2+ ions, which is crucial in biochemical sensing applications (Patil et al., 2018).
Xanthine Oxidase Inhibitory Activity
Research on hydrazones structurally akin to (Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide has shown potential in inhibiting xanthine oxidase, an enzyme implicated in various diseases. This indicates possible therapeutic applications in managing conditions like gout (Han et al., 2022).
Interaction with DNA
Some N’-substituted benzohydrazide derivatives have been investigated for their interaction with DNA, which is significant in the study of drug-DNA interactions and the development of potential therapeutic agents (Sirajuddin et al., 2013).
Nonlinear Optical Properties
Research on compounds similar to (Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide has explored their nonlinear optical properties, which are vital in materials science and photonics (Boukabcha et al., 2019).
properties
IUPAC Name |
N-[(Z)-(4-methoxyphenyl)methylideneamino]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6/c1-25-14-4-2-10(3-5-14)9-16-17-15(20)11-6-12(18(21)22)8-13(7-11)19(23)24/h2-9H,1H3,(H,17,20)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZNNIWBGUTPRY-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide |
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